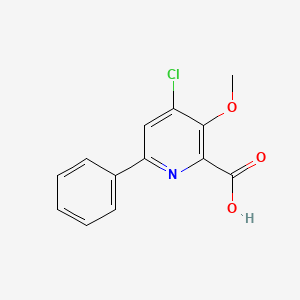

4-Chloro-3-methoxy-6-phenylpicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10ClNO3 |

|---|---|

Molecular Weight |

263.67 g/mol |

IUPAC Name |

4-chloro-3-methoxy-6-phenylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C13H10ClNO3/c1-18-12-9(14)7-10(15-11(12)13(16)17)8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17) |

InChI Key |

YRUVREKRTJMCSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C=C1Cl)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 3 Methoxy 6 Phenylpicolinic Acid and Analogues

Contemporary Retrosynthetic Strategies for the Picolinic Acid Core Structure

The construction of the picolinic acid scaffold is a cornerstone of many synthetic routes targeting complex pyridine-containing molecules. dp.laproquest.com Modern retrosynthetic analysis often disconnects the target molecule at key C-C and C-N bonds, revealing simpler, more readily available starting materials. A common strategy involves the condensation of carbonyl compounds. For instance, a 1,5-dicarbonyl compound can be condensed with ammonia (B1221849) or a surrogate, followed by an oxidation step to form the aromatic pyridine (B92270) ring. baranlab.org Variations of this approach utilize hydroxylamine (B1172632) to circumvent the need for a separate oxidation step. baranlab.org

Another powerful approach involves multicomponent reactions, which allow for the assembly of the picolinic acid core in a single step from several starting materials. nih.govrsc.org This strategy is highly efficient and allows for the rapid generation of diverse picolinic acid derivatives. nih.govrsc.org The synthesis of picolinic acid itself can be achieved through methods like the hydrolysis of 2-cyanopyridine (B140075). chemicalbook.com Picolinic acid and its derivatives are valuable as they can serve as building blocks in the synthesis of more complex molecules with potential applications in coordination chemistry and materials science. nih.govnih.gov

Selective Halogenation Approaches (e.g., Chlorine at C-4) in Picolinic Acid Synthesis

The introduction of a halogen atom, specifically chlorine at the C-4 position of the picolinic acid ring, is a critical step that requires precise control over regioselectivity. The inherent electronic properties of the pyridine ring make direct electrophilic halogenation challenging, often requiring harsh conditions and leading to mixtures of products. nih.govchemrxiv.org

Regioselective Electrophilic and Nucleophilic Chlorination Tactics

To overcome the challenges of direct halogenation, several regioselective strategies have been developed. One effective method involves the use of designed phosphine (B1218219) reagents. nih.govchemrxiv.orgresearchgate.net In this approach, a phosphine is installed at the 4-position of the pyridine ring to form a phosphonium (B103445) salt. This salt then acts as a leaving group, which can be displaced by a halide nucleophile, such as from lithium chloride, to yield the 4-chloropyridine (B1293800) derivative. nih.govchemrxiv.org This method is particularly useful for the late-stage halogenation of complex molecules. nih.gov

Nucleophilic aromatic substitution (SNAr) reactions provide another avenue for the selective introduction of chlorine. youtube.comwikipedia.org In this type of reaction, a good leaving group at the 4-position is displaced by a chloride ion. wikipedia.org The reactivity in SNAr reactions on pyridine rings is influenced by the position of the substituents, with the 2- and 4-positions being particularly activated towards nucleophilic attack. wikipedia.org It has been observed that activating picolinic acid with thionyl chloride can lead to the formation of 4-chloropicolinamides as a side product, which can be separated chromatographically. nih.govnih.gov

Precision Methoxy (B1213986) Group Introduction at C-3 on the Pyridine Ring

The introduction of a methoxy group at the C-3 position of the pyridine ring is another key transformation in the synthesis of the target molecule. mdpi.comwikipedia.org This requires methods that can selectively O-methylate a hydroxyl group at this position without affecting other reactive sites on the molecule.

Advanced O-Alkylation and Etherification Protocols

Chemoselective O-methylation of hydroxypyridines can be challenging due to the potential for competing N-methylation of the pyridine ring nitrogen. tandfonline.com A reliable method for the selective O-methylation of 3-hydroxypyridines involves the use of ethereal-diazomethane in tert-butanol. tandfonline.com This method has been shown to provide good to excellent yields of the corresponding 3-methoxypyridine (B1141550) derivatives, with minimal formation of the N-methylated byproduct. tandfonline.com The reaction temperature is a critical parameter, with lower temperatures favoring O-methylation. tandfonline.com Other reagents and conditions have also been explored for the O-methylation of hydroxypyridines, with the success of each method often depending on the other substituents present on the pyridine ring. tandfonline.com

Arylation Reactions for Phenyl Substituent Incorporation at C-6

The final key structural feature of the target molecule is the phenyl group at the C-6 position of the picolinic acid ring. Modern synthetic chemistry offers powerful tools for the formation of C-C bonds between aromatic rings, with palladium-catalyzed cross-coupling reactions being at the forefront.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of biaryl compounds. mdpi.comnobelprize.orguwindsor.ca This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comacs.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. nobelprize.orguwindsor.ca

For the synthesis of 6-phenylpicolinic acid derivatives, a 6-halopicolinic acid ester or a related derivative can be coupled with phenylboronic acid using a palladium catalyst. acs.orgbeilstein-journals.org The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields. acs.orgnih.gov While the Suzuki-Miyaura reaction is highly effective, other palladium-catalyzed cross-coupling reactions, such as the Stille reaction (using organotin reagents), could also be employed for this transformation. libretexts.org

Emerging Arylation Methodologies

The introduction of a phenyl group onto the pyridine core is a critical step in the synthesis of 4-Chloro-3-methoxy-6-phenylpicolinic acid. Modern organic synthesis has moved beyond classical cross-coupling reactions towards more efficient and atom-economical C-H arylation and decarboxylative coupling methods.

Direct C-H Arylation: This strategy involves the direct coupling of a C-H bond on the pyridine ring with an arylating agent. For pyridine derivatives, C-H functionalization can provide a more direct route to complex molecules, avoiding the pre-functionalization steps required for traditional cross-coupling. acs.org While challenging due to the need for site-selectivity on the electron-deficient pyridine ring, methods using transition-metal catalysts (e.g., Palladium, Iridium) are being developed. organic-chemistry.org Photocatalysis using visible light has also emerged as a powerful, environmentally friendly tool for the direct functionalization of pyridines under mild, metal-free conditions. acs.org

Decarboxylative Cross-Coupling: An innovative approach involves the palladium-catalyzed decarboxylative cross-coupling of picolinic acids with aryl halides. nih.gov This methodology uses the carboxylic acid group as a traceless directing group, which is removed as carbon dioxide during the reaction. This avoids the need for halogenated pyridine precursors and offers a novel route for C-C bond formation with a variety of aryl and heteroaryl bromides. nih.gov

Table 1: Emerging Arylation Methodologies for Pyridine Scaffolds

| Methodology | Catalyst/Reagent | Key Features | Relevant Findings |

| Visible-Light Photocatalysis | Quinolinone (organic photocatalyst) | Transition-metal-free; mild conditions; forms phosphinoyl and carbamoyl (B1232498) radicals. | Enables site-divergent functionalization of pyridinium (B92312) derivatives. acs.org |

| Pd-Catalyzed Decarboxylative Coupling | Palladium catalyst | Uses picolinic acid directly; couples with aryl/heteroaryl bromides. | Successfully applied to benzenes, naphthalenes, pyridines, and quinolines. nih.gov |

| Directed C(sp³)–H Arylation | Pd-catalyst with aminoquinoline (AQ) auxiliary | Silver-free; low catalyst loading; inexpensive base (K₂CO₃). | Achieves regio- and stereoselective arylation at the C(4) position of piperidines. acs.org |

Comprehensive Synthetic Routes to 4-Chloro-3-methoxy-6-phenylpicolinic Acid

A potential synthetic pathway could start from a suitably substituted precursor, such as 4-methoxyaniline. The core pyridine ring can be assembled through cyclization reactions, followed by sequential chlorination, arylation, and oxidation to yield the final picolinic acid.

Proposed Synthetic Route:

Cyclization: Condensation of a precursor derived from 4-methoxyaniline with a 1,3-dicarbonyl compound to form a substituted 4-hydroxypyridine (B47283) derivative. researchgate.netatlantis-press.com

Chlorination: Conversion of the hydroxyl group at the 4-position to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov

Arylation: Introduction of the phenyl group at the 6-position. This could be achieved via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) if a suitable handle (like a bromine atom) is present on the pyridine ring.

Formation of Picolinic Acid: The carboxylic acid group at the 2-position is typically installed by oxidation of a methyl group. nih.govorgsyn.org This involves oxidizing a 2-methylpyridine (B31789) precursor using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄). orgsyn.org Alternatively, hydrolysis of a 2-cyanopyridine intermediate offers another route. chemicalbook.com

Table 2: Proposed Synthetic Route for 4-Chloro-3-methoxy-6-phenylpicolinic Acid

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Pyridine Ring Formation | 4-methoxyaniline derivative + β-keto ester, cyclization catalyst (e.g., PPA) | Substituted 2-methyl-4-hydroxy-quinoline/pyridine derivative |

| 2 | Chlorination of Precursor | Phosphorus oxychloride (POCl₃), heat | 4-chloro-2-methylpyridine derivative |

| 3 | Introduction of Methoxy Group | Sodium methoxide, heat (if starting from a di-chloro precursor) | 4-chloro-3-methoxy-2-methylpyridine derivative |

| 4 | Arylation | Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 4-chloro-3-methoxy-2-methyl-6-phenylpyridine |

| 5 | Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄), heat, followed by acidic workup | 4-Chloro-3-methoxy-6-phenylpicolinic acid |

Synthesis and Functionalization of Key Precursors and Advanced Intermediates

Synthesis of Pyridine Precursors: The construction of the polysubstituted pyridine core is the most critical phase. General strategies for pyridine synthesis often involve the condensation of aldehydes, ammonia, and 1,3-dicarbonyl compounds (Hantzsch synthesis) or variations thereof. beilstein-journals.org For more complex substitution patterns, multi-step sequences starting from commercially available materials are necessary. northumbria.ac.uk

4-Chloro-3-methoxyaniline: This commercially available compound can serve as a key starting material for building the pyridine ring with the required methoxy group already in place. nih.gov

Substituted 2-Picolines: The synthesis often targets a 2-methylpyridine (α-picoline) derivative, as the methyl group is a reliable precursor to the carboxylic acid function of picolinic acid. nih.govorgsyn.org Oxidation of 2-methyl-5-ethylpyridine to nicotinic acid is a well-established industrial process that highlights the feasibility of this approach. nih.gov

Halogenated Pyridines: Intermediates like 2,4-dichloropyridine (B17371) derivatives are versatile. The differential reactivity of the chlorine atoms at positions 2 and 4 allows for sequential, regioselective nucleophilic substitution reactions, enabling the introduction of the methoxy and phenyl groups.

Functionalization of Intermediates: Once a core pyridine structure is established, further functionalization is required.

Hydroxylation/Alkoxylation: The introduction of the methoxy group can be achieved via nucleophilic aromatic substitution (SₙAr) on a chlorinated pyridine precursor using sodium methoxide. nih.gov

Chlorination: The conversion of a hydroxyl group on the pyridine ring (a pyridone) to a chloride is a standard transformation, typically accomplished with reagents like phosphorus oxychloride or thionyl chloride. nih.gov

Esterification: In some synthetic routes, the picolinic acid may be prepared as its ester (e.g., ethyl picolinate) to facilitate purification or subsequent reactions. This is often done by reacting the acid with an alcohol (like ethanol) under acidic catalysis. pensoft.net

Process Chemistry Considerations and Optimization for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact.

Process Optimization: Each step in the synthesis must be optimized for yield, purity, and reaction time.

Reaction Conditions: Mild reaction conditions are preferable to reduce energy consumption and the need for specialized high-pressure or high-temperature equipment. researchgate.netatlantis-press.com The use of catalysts over stoichiometric reagents is favored to minimize waste.

Solvent and Reagent Choice: Solvents should be chosen based on safety, environmental impact, and ease of recovery. The use of hazardous reagents should be minimized or replaced with safer alternatives.

Purification: Chromatographic purification is often impractical and costly on a large scale. The process should be optimized to yield a product that can be purified by crystallization or distillation. northumbria.ac.uk For instance, preparing the picolinic acid as its hydrochloride salt can facilitate isolation and purification. orgsyn.org

Scalability of Modern Methods: While emerging technologies like photoredox catalysis offer elegant solutions, their scalability can be a concern due to the need for specialized photoreactors and potential issues with light penetration in large-volume reactions. acs.org In contrast, well-established methods like catalytic hydrogenation and cross-coupling reactions are often more readily scalable. The optimization of a synthesis for large-scale production often involves a trade-off between the novelty of a method and its industrial practicality. researchgate.netatlantis-press.com

Structure Activity Relationship Sar and Molecular Design Principles for 4 Chloro 3 Methoxy 6 Phenylpicolinic Acid Derivatives

Conformational and Electronic Effects of Substituents on Picolinic Acid Scaffolds

The picolinic acid scaffold serves as a versatile framework whose structural and electronic characteristics can be finely tuned by various substituents. nih.gov The introduction of different chemical groups onto the pyridine (B92270) ring induces significant changes in both the molecular structure and the resulting crystal packing. nih.gov These modifications are governed by a delicate balance of intermolecular forces, including π-stacking and other weak non-bonding contacts. nih.gov

Even minor alterations to the substituents on the pyridine ring can trigger substantial conformational changes elsewhere in the molecule. nih.gov For instance, such changes can influence the orientation of the phenyl ring at the C-6 position, causing it to shift from a planar to a perpendicular alignment relative to the picolinic acid ring. nih.gov The electronic properties are also heavily influenced; substituents can be either electron-donating or electron-withdrawing, which modulates the electron density of the aromatic system, reorganization energies, and frontier molecular orbitals. rsc.org These electronic effects are critical for charge transport properties and the molecule's ability to engage in specific interactions with a biological target. rsc.org

Modulatory Role of Halogen (Chlorine) at C-4 in Ligand-Receptor Interactions and Chemical Reactivity

The chlorine atom at the C-4 position is not merely a passive substituent; it actively participates in modulating ligand-receptor interactions and influencing the molecule's chemical reactivity. Halogens, including chlorine, can form highly directional, non-covalent interactions known as halogen bonds. Furthermore, a chlorine atom can engage in Cl–π interactions, where it is attracted to the electron-rich π-system of an aromatic ring, such as those found in the amino acid residues of a protein's active site. nih.gov

Theoretical calculations have shown that the interaction energy of Cl–π bonds can be as significant as -2.01 kcal/mol, with dispersion forces being the primary source of attraction. nih.gov This attractive force contributes to the molecular recognition and binding affinity of the ligand for its receptor. nih.gov The presence of chlorine can also affect the chemical reactivity of the scaffold. For example, in the synthesis of N-alkyl-N-phenylpicolinamides from picolinic acid, unexpected chlorination at the C-4 position can occur as a side reaction. nih.gov

Influence of the Methoxy (B1213986) Group at C-3 on Molecular Recognition and Potency

The methoxy group (-OCH₃) at the C-3 position exerts a profound influence on molecular recognition and biological potency. The position and number of methoxy groups can modulate a compound's interaction with biological targets and alter its physicochemical properties. researchgate.net The presence of methoxy substituents is known to be a critical factor in the cytotoxic activities of several classes of compounds. researchgate.net

In various molecular scaffolds, methoxy groups have been shown to enhance biological activity. For example, in a series of benzamide (B126) inhibitors, a methoxy group was crucial for activity, with SAR exploration leading to potent and selective molecules. nih.govnih.gov The electronic nature of the methoxy group can increase the electron density of the aromatic ring, potentially strengthening interactions within a receptor pocket. Studies on pyrimido[4,5-c]quinolin-1(2H)-ones revealed that methoxy substitutions significantly improved antimigratory activity, highlighting the group's role in enhancing potency. researchgate.net

Structural Requirements and Stereoelectronic Contributions of the Phenyl Substituent at C-6

The phenyl group at the C-6 position is a key structural feature whose stereoelectronic properties are vital for bioactivity. A phenyl group is a cyclic, planar arrangement of six carbon atoms. wikipedia.org Electronically, it is typically considered an inductively withdrawing group due to the higher electronegativity of its sp² hybridized carbons, yet it can also act as a resonance donating group (+M) when conjugation is possible. wikipedia.org Phenyl groups are hydrophobic and tend to be resistant to oxidation and reduction. wikipedia.orgbyjus.com

The orientation of this phenyl ring with respect to the picolinic acid core is critical and can be altered by other substituents on the pyridine ring. nih.gov SAR studies on analogous compounds, such as phenyl-substituted aminomethylene bisphosphonates, have demonstrated the importance of the substitution pattern on the phenyl ring. mdpi.com The presence of bulky and electron-withdrawing substituents on the phenyl ring can strongly influence the effectiveness of inhibitors. mdpi.com Specifically, substitutions at the meta and ortho positions appear to be beneficial for activity, while para substitutions may be detrimental, suggesting that a precise combination of steric and electronic factors is necessary to stabilize the inhibitor within its binding site. mdpi.com

| Position | Substituent | Observed Influence on Bioactivity | Potential Rationale |

|---|---|---|---|

| C-4 | Chlorine (Halogen) | Modulates binding affinity and specificity. | Participates in halogen bonds and Cl–π interactions with receptor sites. nih.gov |

| C-3 | Methoxy | Enhances potency and molecular recognition. | Modifies electronic properties and can form key hydrogen bonds or van der Waals contacts. researchgate.net |

| C-6 | Phenyl | Crucial for anchoring the molecule; substitutions are key. | Provides a large hydrophobic surface for interaction; substituent electronics and sterics fine-tune binding. mdpi.com |

| C-6 (Phenyl) | Electron-withdrawing groups (e.g., -Cl, -Br) | Generally enhances inhibitory activity. | Alters the electronic profile of the phenyl ring, potentially improving interactions with the target. mdpi.com |

Rational Design Frameworks for Enhanced Bioactivity in 4-Chloro-3-methoxy-6-phenylpicolinic Acid Analogues

Rational design is a key strategy in drug discovery that leverages prior knowledge of a biological target and the SAR of existing ligands to create new molecules with improved properties. nih.gov This process aims to move beyond trial-and-error by making targeted, knowledge-based modifications to a lead compound. nih.govscilit.com

For analogues of 4-Chloro-3-methoxy-6-phenylpicolinic acid, a rational design framework would involve a systematic investigation of each component of the molecule:

C-4 Halogen Modification : Replacing chlorine with other halogens (e.g., bromine, fluorine) to systematically probe the importance of halogen bonding and sterics at this position.

C-3 Ether Analogues : Varying the alkyl portion of the methoxy group (e.g., to ethoxy, propoxy) to explore the size limitations of the binding pocket in this region.

C-6 Phenyl Ring Substitution : Introducing a diverse array of substituents at the ortho, meta, and para positions of the phenyl ring. This would map the electronic and steric requirements of the corresponding sub-pocket of the receptor. Electron-withdrawing and electron-donating groups, as well as hydrogen-bond donors and acceptors, would be used to optimize interactions.

Scaffold Hopping : Replacing the picolinic acid core with other heterocyclic systems (bioisosteric replacement) while retaining the key pharmacophoric features (the C-3, C-4, and C-6 substituents) to discover novel scaffolds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These in silico models create a mathematical relationship between calculated molecular descriptors (which represent physicochemical properties like size, shape, hydrophobicity, and electronic charge distribution) and an observed biological response. nih.gov By establishing this relationship, QSAR models can predict the activity of novel, untested compounds, thereby saving significant time, cost, and resources in the early stages of drug discovery. nih.gov

The development of a reliable QSAR model is a multi-step process that requires rigorous validation to ensure its predictive power. researchgate.net

Data Set Preparation : A dataset of molecules with known biological activities is compiled. This set is then divided into a 'training set,' used to build the model, and a 'test set' or 'external validation set,' which is kept separate and used to evaluate the model's predictive ability on new compounds. nih.govresearchgate.net

Descriptor Calculation : For each molecule in the dataset, a wide range of theoretical molecular descriptors is calculated.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are used with the training set to select the most relevant descriptors and generate a mathematical equation that links them to the biological activity. nih.gov

Internal Validation : The robustness of the model is tested using internal validation techniques like 10-fold cross-validation. nih.gov In this process, the training set is repeatedly split into subsets, and the model is refit multiple times to ensure its stability and that the correlation is not due to chance. nih.gov

External Validation : The model's true predictive power is assessed using the external test set. The model's predictions for these compounds are compared to their experimentally measured activities. nih.govresearchgate.net

Applicability Domain (AD) Definition : A critical final step is to define the model's Applicability Domain. nih.gov The AD establishes the chemical space (in terms of structure and physicochemical properties) within which the model can make reliable predictions, preventing its use on compounds too different from those in the training set. nih.govnih.gov

By following these principles, predictive QSAR models can be developed for 4-Chloro-3-methoxy-6-phenylpicolinic acid analogues, providing a powerful tool to prioritize the synthesis of the most promising candidates for enhanced bioactivity.

Application in Lead Optimization and Analog Prioritization

The process of lead optimization for picolinic acid derivatives, including analogs of 4-Chloro-3-methoxy-6-phenylpicolinic acid, is heavily reliant on a detailed understanding of their structure-activity relationships (SAR). The goal is to refine the molecular structure to enhance potency, selectivity, and other pharmacologically important properties. This is achieved by systematically modifying the lead compound and assessing the resulting changes in biological activity.

Research into related picolinic acid-based herbicides demonstrates that specific substitutions on the pyridine and phenyl rings are crucial for their bioactivity. For instance, in a series of novel 6-pyrazolyl-2-picolinic acid derivatives, the nature and position of substituents on an aryl ring at the 6-position significantly influenced their herbicidal efficacy against Arabidopsis thaliana. nih.govacs.org

Key SAR findings for related picolinate (B1231196) structures include:

Substitution on the Phenyl Ring: The presence and location of substituents on the phenyl ring attached to the core structure are critical. Studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids revealed that methyl, fluorine, and methoxy groups on the phenyl ring resulted in superior inhibitory activity. acs.org Specifically, substitution at the ortho position of the phenyl ring with a methyl or methoxy group was particularly effective. acs.org

Electronic Effects: Both strong electron-withdrawing groups (like nitro) and strong electron-donating groups (like hydroxyl or amino) on the phenyl ring have been found to decrease the inhibitory activity of certain picolinate analogs.

Core Modifications: Replacing the phenyl group at the 6-position with other heterocyclic rings, such as a substituted pyrazolyl or indazolyl group, has proven to be a successful strategy for discovering novel synthetic auxin herbicides with potent activity. nih.govnih.gov

These SAR insights are instrumental in prioritizing which analogs to synthesize and test. Computational tools such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models and molecular docking are employed to predict the activity of virtual compounds, allowing researchers to focus resources on the most promising candidates. nih.gov For example, molecular docking analyses have been used to show that highly active compounds have a strong binding ability to the auxin signaling F-box protein 5 (AFB5) receptor.

The following table summarizes the inhibitory activity of selected 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives against A. thaliana root growth, illustrating the principles of analog prioritization based on substituent effects.

Table 1: Inhibitory Activity of Selected Picolinic Acid Derivatives

| Compound ID | Phenyl Ring Substituent(s) | IC₅₀ (μM) against A. thaliana |

|---|---|---|

| Picloram (B1677784) | (Reference) | 13.54 |

| F1 | 2-Methyl | 0.44 |

| F2 | 3-Methyl | 1.11 |

| F3 | 4-Methyl | 1.04 |

| F16 | 2-Methoxy | 1.31 |

| F17 | 4-Methoxy | 0.48 |

| F22 | 2-Fluoro, 4-Methoxy | 0.53 |

| F23 | 2-Fluoro, 5-Methoxy | 0.82 |

Data sourced from studies on related picolinic acid derivatives. acs.org

This data clearly shows that specific modifications, such as adding a 2-methyl or 4-methoxy group to the phenyl ring, can increase potency by over 20-fold compared to the reference compound Picloram. acs.org Such quantitative data is crucial for guiding the lead optimization process, enabling the prioritization of analogs like F1 and F17 for further development.

Stereochemical Impact on Biological Functionality

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological functionality of active compounds, including picolinic acid derivatives. Many biologically active molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. wikipedia.org These enantiomers can exhibit significantly different activities because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one enantiomer over the other. wikipedia.org

In the context of herbicides, the bioactivity is often associated with only one stereoisomer. mdpi.com For synthetic auxin herbicides like those in the picolinic acid class, the specific 3D shape of the molecule is critical for its ability to mimic natural auxin (indole-3-acetic acid) and bind to the auxin receptors, leading to the disruption of normal plant growth. ucanr.edunih.gov

A potential source of chirality in 4-Chloro-3-methoxy-6-phenylpicolinic acid and its derivatives is atropisomerism. This phenomenon occurs in molecules with hindered rotation around a single bond, such as the bond connecting the pyridine and phenyl rings. If the substituents on the rings are large enough to restrict free rotation, the molecule can exist as a pair of stable, non-interconverting enantiomers (atropisomers).

While specific studies on the stereochemistry of 4-Chloro-3-methoxy-6-phenylpicolinic acid are not widely available, the principles derived from other chiral agrochemicals are directly applicable. mdpi.com It is well-documented that enantiomers of chiral pesticides can differ in their:

Efficacy: One enantiomer may be significantly more herbicidally active than the other.

Biodegradation: Microorganisms in the environment may degrade one enantiomer faster than its counterpart. mdpi.com

Metabolism: In target and non-target organisms, the two enantiomers can be metabolized through different pathways or at different rates.

Therefore, if 4-Chloro-3-methoxy-6-phenylpicolinic acid or its optimized analogs are chiral (either through a stereocenter or atropisomerism), the separation and testing of individual enantiomers would be a critical step in development. Identifying the more active and environmentally favorable enantiomer (the eutomer) could lead to the development of a more efficient and selective product.

Mechanistic Elucidation of Biological Activities of 4 Chloro 3 Methoxy 6 Phenylpicolinic Acid and Analogues

Investigation of Molecular Targets and Downstream Signaling Pathways

The biological activities of 4-Chloro-3-methoxy-6-phenylpicolinic acid and its analogs are predicated on their interaction with specific molecular targets, which in turn initiates a cascade of downstream signaling events. In the context of its herbicidal action, the primary molecular targets are components of the auxin signaling pathway in plants. Specifically, this compound is recognized by the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins. This interaction triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, ultimately altering gene expression and leading to plant death.

Beyond its effects in plants, the broader class of picolinic acids has been shown to influence signaling pathways in other biological systems. For instance, picolinic acid, the parent compound, can act as a costimulus with interferon-gamma (IFNγ) in macrophages, leading to the induction of inflammatory responses. nih.gov This suggests that in mammalian systems, derivatives like 4-Chloro-3-methoxy-6-phenylpicolinic acid could potentially interact with receptors and signaling molecules involved in immune regulation, such as those leading to the production of chemokines. However, the specific molecular targets and a comprehensive map of the downstream signaling pathways for 4-Chloro-3-methoxy-6-phenylpicolinic acid outside of the plant auxin pathway remain an active area for more detailed investigation. A study on a synthesized 4-chloro-6-methoxy-2-methyl-3-nitroquinoline showed that it selectively influenced non-small cell lung and CNS cancer cell lines. researchgate.net

Mechanisms of Action as Synthetic Auxin Herbicides

Synthetic auxin herbicides, including picolinic acid derivatives, represent a significant class of chemicals used in agriculture for selective weed control. nih.gov Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence, leading to a lethal overstimulation of auxin-responsive pathways. nih.gov

Specific Interactions with Auxin-Signaling F-Box Proteins (AFBs)

The molecular basis for the herbicidal activity of synthetic auxins lies in their interaction with the auxin receptor complex, which includes the F-box proteins TIR1 and its homologs, the AFBs. These proteins are components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. researchgate.netmdpi.com When a synthetic auxin like 4-Chloro-3-methoxy-6-phenylpicolinic acid binds to the TIR1/AFB proteins, it stabilizes the interaction between the receptor and the Aux/IAA transcriptional repressors. This binding event marks the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors unleashes auxin response factors (ARFs), which then activate the transcription of a multitude of auxin-responsive genes, leading to uncontrolled and disorganized plant growth, and ultimately, cell death.

Perturbation of Endogenous Auxin Metabolism and Transport

Synthetic auxins like 4-Chloro-3-methoxy-6-phenylpicolinic acid disrupt the delicate balance of natural auxin homeostasis within the plant. They are generally more resistant to metabolic degradation by the plant's enzymatic machinery compared to the endogenous auxin, IAA. This persistence leads to a sustained and overwhelming auxin signal. Furthermore, these synthetic compounds can interfere with the polar transport of endogenous auxin, which is crucial for normal plant development. This disruption of transport, potentially affecting auxin influx and efflux carriers, contributes to the accumulation of auxinic compounds in sensitive tissues, exacerbating the toxic effects and leading to the characteristic symptoms of auxin herbicide damage, such as epinasty, tissue swelling, and growth inhibition.

Immunomodulatory Properties and Associated Cellular Responses

Emerging research on picolinic acid and its derivatives has pointed towards potential immunomodulatory activities. These compounds appear to influence the function of key immune cells, particularly macrophages.

Induction of Macrophage Activation and Cytokine Networks

Studies on picolinic acid have demonstrated its ability to act as a macrophage activator. nih.gov Activated macrophages are critical components of the innate immune system, involved in pathogen clearance and initiation of adaptive immune responses. Picolinic acid has been shown to stimulate macrophages to lyse tumor cells. nih.gov Furthermore, it can selectively induce the expression of macrophage inflammatory protein-1alpha (MIP-1α) and -1beta (MIP-1β), which are chemokines that play a role in recruiting other immune cells to sites of inflammation. nih.gov This suggests that picolinic acid derivatives could potentially modulate the cytokine and chemokine network, thereby influencing the nature and intensity of an immune response. The concerted action of interferon-gamma and picolinic acid on the chemokine/receptor system is thought to be an important regulatory mechanism for leukocyte recruitment during inflammatory responses. nih.gov

Antimicrobial Mechanisms against Pathogenic Microorganisms

Picolinic acid and its derivatives have exhibited notable antimicrobial activity against a range of pathogenic microorganisms. This broad-spectrum activity suggests multiple or fundamental mechanisms of action.

Exploration of Antiproliferative and Anticancer Mechanisms

The core structure of picolinic acid is a recognized scaffold in medicinal chemistry, known to be a part of various compounds with significant biological effects, including antitumor properties. pensoft.net The anticancer potential of picolinic acid and its derivatives has been attributed to several mechanisms, including the induction of apoptosis and the modulation of key cellular pathways.

While no direct evidence links 4-Chloro-3-methoxy-6-phenylpicolinic acid to the inhibition of the epigenetic modifier KDM4A, the broader class of pyridine-based compounds has been identified as a significant motif in the development of KDM4 inhibitors. nih.gov KDM4A (Lysine Demethylase 4A) is an emerging therapeutic target in oncology due to its role in the dysregulation of gene expression in various cancers. nih.gov Its overexpression is often associated with aggressive disease and poor clinical outcomes. nih.gov

Researchers have actively pursued the development of small molecule inhibitors of KDM4 enzymes. A virtual screening campaign successfully identified 2-(methylcarbamoyl)isonicotinic acid as a promising inhibitor of KDM4A, demonstrating the potential of the pyridine (B92270) carboxylic acid scaffold for this target. nih.gov Given that 4-Chloro-3-methoxy-6-phenylpicolinic acid shares this core pyridine structure, it represents a candidate for future screening and evaluation as a potential KDM4A inhibitor.

The induction of cell cycle arrest and apoptosis are hallmark mechanisms of many effective anticancer agents. Although no specific studies on 4-Chloro-3-methoxy-6-phenylpicolinic acid 's effects on these processes are currently published, research on other picolinic acid derivatives and similarly structured molecules provides a strong rationale for investigating this area.

For instance, a novel picolinic acid derivative was found to induce cytotoxicity in human A549 lung cancer cells, suggesting that compounds from this class can possess antiproliferative effects. pensoft.net The study highlighted that the induction of endoplasmic reticulum stress is a potential mechanism for the anticancer activity of picolinic acid derivatives. pensoft.net

Furthermore, other heterocyclic compounds have demonstrated clear effects on cell cycle and apoptosis. For example, a stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene , induced G2/M phase cell cycle arrest and subsequent apoptosis in human lung cancer cells. nih.gov This was associated with the upregulation of p53 and p21, key regulators of cell cycle progression and apoptosis. nih.gov Similarly, a benzoxazole (B165842) derivative was shown to induce G0/G1 phase arrest and apoptosis through the mitochondrial pathway in leukemia and lymphoma cells. mdpi.com

These findings with related and analogous compounds suggest that a key area of investigation for 4-Chloro-3-methoxy-6-phenylpicolinic acid would be its ability to modulate cell cycle checkpoints and trigger apoptotic pathways in cancer cells.

Table 1: Effects of Analogous Compounds on Cell Cycle and Apoptosis

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Picolinic Acid Derivative | A549 (Lung) | Cytotoxicity, ER Stress Induction | pensoft.net |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 (Lung) | G2/M Phase Arrest, Apoptosis | nih.gov |

| Benzoxazole Derivative K313 | Nalm-6, Daudi (Leukemia, Lymphoma) | G0/G1 Phase Arrest, Mitochondrial Apoptosis | mdpi.com |

| 4-Imidazolidinone Derivative | HCT116, SW620 (Colorectal) | ROS-Dependent Apoptosis | mdpi.com |

Emerging Bioactivities of Picolinic Acid Architectures

The picolinic acid scaffold is a versatile platform for the development of new bioactive molecules beyond oncology. Picolinic acid itself is a natural product with a range of biological activities. pensoft.net Recent research has highlighted the potential of picolinic acid derivatives in various therapeutic areas.

One notable emerging application is in the development of agents for respiratory disorders. New picolinic acid derivatives have been synthesized as key intermediates for compounds aimed at treating conditions like cystic fibrosis. nih.gov This underscores the adaptability of the picolinic acid structure for creating molecules that can interact with a diverse range of biological targets.

The inherent properties of the pyridine carboxylic acid structure, such as its ability to engage in hydrogen bonding and π-π stacking, make it a valuable component in drug design. pensoft.net These features facilitate strong binding to biological targets, including enzymes, which is a critical aspect of drug efficacy.

Advanced Analytical and Spectroscopic Characterization of 4 Chloro 3 Methoxy 6 Phenylpicolinic Acid

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of 4-Chloro-3-methoxy-6-phenylpicolinic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed map of its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, multi-dimensional NMR experiments are essential for the complete and unambiguous assignment of the complex structure of 4-Chloro-3-methoxy-6-phenylpicolinic acid.

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. The exact chemical shifts would be influenced by the electronic effects of the chloro, methoxy, carboxyl, and phenyl substituents.

¹³C NMR: The carbon spectrum would reveal signals for each unique carbon atom in the molecule, including the carboxyl carbon, the carbons of the two aromatic rings, and the methoxy carbon.

2D NMR: Multi-dimensional techniques are crucial for piecing the structure together. spektrino.com

COSY would establish proton-proton couplings within the phenyl and pyridine ring systems, identifying adjacent protons.

HSQC would correlate directly bonded proton and carbon atoms, assigning the carbon signal for each protonated position.

HMBC is vital for identifying longer-range (2-3 bond) correlations. It would connect the methoxy protons to their attached carbon and the adjacent aromatic carbon, link protons on one ring to carbons on the other (in the case of the phenyl-pyridine bond), and confirm the positions of the non-protonated (quaternary) carbons, such as the one bearing the chloro group and the carboxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 4-Chloro-3-methoxy-6-phenylpicolinic Acid Note: These are predicted values and actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyridine-H5 | ~7.5 - 7.8 | ~125 - 130 | C4, C6, C3 |

| Methoxy (-OCH₃) | ~3.9 - 4.2 | ~55 - 60 | C3 |

| Phenyl Protons | ~7.3 - 7.6 (multiplet) | ~128 - 135 | C6 (Pyridine), Phenyl carbons |

| Carboxyl (-COOH) | ~12.0 - 13.5 (broad) | ~165 - 170 | C2, C3 |

| C2 (Pyridine) | - | ~148 - 152 | Pyridine-H5, Carboxyl-H |

| C3 (Pyridine) | - | ~155 - 160 | Methoxy-H, Pyridine-H5 |

| C4 (Pyridine) | - | ~140 - 145 | Pyridine-H5 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 4-Chloro-3-methoxy-6-phenylpicolinic acid, HRMS can distinguish its exact mass from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by fragmenting the molecule and analyzing the resulting pieces. youtube.comunt.edu In an MS/MS experiment, the intact molecule (precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. unt.edu This fragmentation pattern is unique to the molecule's structure.

Expected fragmentation pathways for 4-Chloro-3-methoxy-6-phenylpicolinic acid would likely involve:

Loss of the carboxyl group as CO₂.

Cleavage of the methoxy group.

Loss of a chlorine radical.

Fragmentation of the pyridine or phenyl rings.

The distinct fragmentation behavior of multifunctional ions can be correlated with the charged site, providing deep structural insight. nih.gov

Table 2: Predicted HRMS and MS/MS Fragmentation Data

| Analysis | Expected Result | Information Gained |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ ion with m/z corresponding to C₁₃H₁₁ClNO₃ | Confirms elemental composition. |

| MS/MS of [M+H]⁺ | Loss of H₂O | Presence of carboxylic acid group. |

| Loss of CO₂ (decarboxylation) | Characteristic of carboxylic acids. | |

| Loss of CH₃ | Indicates methoxy group. | |

| Loss of Cl | Confirms presence of chlorine. |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For 4-Chloro-3-methoxy-6-phenylpicolinic acid, key vibrational bands would confirm the presence of its constituent parts.

O-H Stretch: A very broad band in the IR spectrum, typically around 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ in the IR spectrum corresponds to the carbonyl of the carboxylic acid.

C=C and C=N Stretches: Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region.

C-O Stretch: The aryl-ether C-O stretch of the methoxy group will produce a strong band around 1200-1275 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹, would indicate the carbon-chlorine bond.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum. researchgate.net

Table 3: Key IR and Raman Vibrational Frequencies

| Functional Group | Technique | Expected Frequency (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Carboxylic Acid (-OH) | IR | 2500 - 3300 (broad) | O-H Stretch |

| Carboxylic Acid (C=O) | IR | 1700 - 1730 | C=O Stretch |

| Aromatic Rings | IR, Raman | 1400 - 1600 | C=C / C=N Stretch |

| Methoxy Group (Ar-O-C) | IR | 1200 - 1275 | Asymmetric C-O-C Stretch |

Chromatographic Method Development for Purity Profiling and Quantification

Chromatographic techniques are essential for separating 4-Chloro-3-methoxy-6-phenylpicolinic acid from impurities, starting materials, and byproducts, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the analysis of non-volatile compounds like 4-Chloro-3-methoxy-6-phenylpicolinic acid. Reversed-phase (RP) chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach. mdpi.com

Method development would involve optimizing:

Column: A C18 or C8 column is typically suitable. mdpi.comresearchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govrjptonline.org A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the target compound and any impurities with good peak shape.

Detection:

UV-Vis/Photodiode Array (PDA): Due to its aromatic rings, the compound will have strong UV absorbance, making UV detection highly effective for quantification. A PDA detector can record the entire UV spectrum for each peak, aiding in peak purity assessment.

Mass Spectrometry (LC-MS): Coupling the liquid chromatograph to a mass spectrometer provides the highest selectivity and sensitivity, allowing for the confirmation of the mass of the analyte and any impurities as they elute from the column. nih.gov

The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comrjptonline.org

Table 4: Example HPLC/UPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, e.g., 100 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | PDA at a wavelength of maximum absorbance (e.g., ~240-260 nm) or MS |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally suitable only for thermally stable and volatile compounds. epa.gov Due to its high molecular weight and the presence of a polar carboxylic acid group, 4-Chloro-3-methoxy-6-phenylpicolinic acid is not sufficiently volatile for direct GC analysis.

Therefore, a derivatization step is required to convert the non-volatile acid into a more volatile and thermally stable derivative. nih.gov Common derivatization strategies include:

Esterification: The carboxylic acid can be converted into a methyl or ethyl ester.

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), converts the acidic proton into a less polar and more volatile silyl (B83357) ether/ester. nist.gov

Once derivatized, the compound can be analyzed by GC, typically using a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for detection. epa.govnih.gov GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in peak identification.

Table 5: Compound Names Mentioned in Article

| Compound Name |

|---|

| 4-Chloro-3-methoxy-6-phenylpicolinic acid |

| Picolinic acid |

| 4-chloro-3-methoxybenzoic acid |

| 4-chloro-2-methoxyphenol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformation

Currently, specific crystallographic data for 4-Chloro-3-methoxy-6-phenylpicolinic acid is not publicly available in the searched scientific literature. The successful application of this technique would first require the growth of a high-quality single crystal of the compound. Once a suitable crystal is obtained, XRD analysis would yield a detailed crystallographic information file (CIF), from which key parameters can be extracted and tabulated.

Table 1: Hypothetical Crystallographic Data for 4-Chloro-3-methoxy-6-phenylpicolinic Acid

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, Å) | To be determined |

| Unit Cell Angles (α, β, γ, °) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

| R-factor (%) | To be determined |

Note: This table is a template representing the type of data that would be generated from an X-ray diffraction study. The values are currently undetermined as no experimental data has been found.

The resulting crystal structure would reveal the planarity of the pyridine ring, the orientation of the phenyl, methoxy, and carboxylic acid substituents, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Hyphenated Analytical Platforms (e.g., GC-MS, LC-NMR)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the structural elucidation of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For 4-Chloro-3-methoxy-6-phenylpicolinic acid, derivatization would likely be necessary to increase its volatility, for instance, by converting the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester). The gas chromatogram would provide the retention time of the derivatized analyte, which is a characteristic property under specific chromatographic conditions. The mass spectrometer would then provide a mass spectrum, showing the molecular ion peak and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of the compound. For regioisomers, which have the same molecular weight, the unique fragmentation patterns are crucial for specific identification. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples the high-resolution separation capabilities of high-performance liquid chromatography (HPLC) with the powerful structure elucidation ability of nuclear magnetic resonance (NMR) spectroscopy. This technique is particularly advantageous as it allows for the analysis of compounds in their native state without the need for derivatization.

An LC-NMR analysis of 4-Chloro-3-methoxy-6-phenylpicolinic acid would provide both the retention time from the LC separation and the detailed ¹H and ¹³C NMR spectra of the isolated compound. This allows for the unambiguous assignment of all proton and carbon signals in the molecule. Modern LC-NMR can be performed in on-flow, stop-flow, or loop-storage modes to accommodate different sample concentrations and the need for more detailed 2D NMR experiments. nih.govmdpi.com The use of deuterated solvents in the mobile phase is often necessary to avoid overwhelming solvent signals in the NMR spectrum. nih.gov

Table 2: Anticipated Analytical Data from Hyphenated Techniques for 4-Chloro-3-methoxy-6-phenylpicolinic Acid

| Technique | Parameter | Expected Information |

| GC-MS | Retention Time (derivatized) | Characteristic of the derivatized compound under specific GC conditions. |

| Mass Spectrum (m/z) | Molecular ion peak and a unique fragmentation pattern confirming the structure. | |

| LC-NMR | Retention Time | Characteristic of the underivatized compound under specific LC conditions. |

| ¹H NMR (δ, ppm) | Chemical shifts and coupling constants for all protons, confirming the substitution pattern on the pyridine and phenyl rings. | |

| ¹³C NMR (δ, ppm) | Chemical shifts for all carbon atoms, providing further structural confirmation. |

Note: This table outlines the expected data. Specific values are not available as no experimental results for this compound were found.

Isotopic Labeling Strategies in Mechanistic and Metabolic Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules through a chemical reaction or a metabolic pathway. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the labeled compound can be tracked using mass spectrometry or NMR spectroscopy.

In the context of 4-Chloro-3-methoxy-6-phenylpicolinic acid, isotopic labeling could be employed in several ways:

Mechanistic Studies: To elucidate the reaction mechanism for the synthesis of this compound, key precursors could be synthesized with isotopic labels. For example, by using a ¹³C-labeled precursor, the fate of that specific carbon atom in the final product can be determined, providing insight into the reaction pathway.

Metabolic Studies: If this compound were to be studied in a biological system, introducing an isotopically labeled version would allow for the tracking of its metabolic fate. By analyzing biological samples (e.g., urine, plasma) using techniques like LC-MS, it would be possible to identify metabolites of 4-Chloro-3-methoxy-6-phenylpicolinic acid, as they would exhibit a characteristic mass shift corresponding to the isotopic label. This approach is invaluable for understanding how an organism processes a particular chemical compound. nih.govnih.gov

The synthesis of an isotopically labeled version of 4-Chloro-3-methoxy-6-phenylpicolinic acid would be the first critical step. This could involve using a labeled starting material in the synthetic route. The choice of the isotope and its position in the molecule would depend on the specific research question being addressed. For instance, labeling the carboxylic acid group with ¹³C could help in studies of decarboxylation reactions, while labeling the pyridine ring with ¹⁵N would be useful for tracking the nitrogen atom in metabolic pathways. chemrxiv.org

Computational Chemistry and Molecular Modeling of 4 Chloro 3 Methoxy 6 Phenylpicolinic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

There is currently no available research detailing the quantum chemical properties of 4-Chloro-3-methoxy-6-phenylpicolinic acid. Such studies are crucial for understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Molecular Orbitals and Energetics

No published studies were found that employed Density Functional Theory (DFT) to calculate the molecular orbitals and energetics of 4-Chloro-3-methoxy-6-phenylpicolinic acid. DFT is a computational method used to investigate the electronic structure of many-body systems, which could provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Similarly, a Frontier Molecular Orbital (FMO) analysis of 4-Chloro-3-methoxy-6-phenylpicolinic acid has not been reported. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key component in predicting the chemical reactivity and kinetic stability of a molecule.

Advanced Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Information regarding advanced molecular dynamics (MD) simulations to explore the conformational landscapes and solvation effects of 4-Chloro-3-methoxy-6-phenylpicolinic acid is not available in the public domain. MD simulations are powerful tools for studying the dynamic behavior of molecules over time, providing valuable information on their flexibility and interactions with solvents.

Structure-Based Molecular Docking and Ligand-Target Interaction Analysis

No specific molecular docking studies for 4-Chloro-3-methoxy-6-phenylpicolinic acid have been published. This type of analysis is fundamental in computational drug design for predicting the binding mode and affinity of a ligand to a biological target.

Binding Site Characterization and Hotspot Identification

Without molecular docking studies, there is no information on the characterization of potential binding sites or the identification of interaction hotspots for 4-Chloro-3-methoxy-6-phenylpicolinic acid with any biological receptor.

Prediction of Binding Affinities and Rationalization of SAR

Consequently, there are no predictions of binding affinities or rationalizations of Structure-Activity Relationships (SAR) for this compound based on computational models.

Virtual Screening and Chemoinformatics for Discovery of Novel Ligands

Virtual screening and chemoinformatics are powerful computational techniques used to identify and analyze potential new bioactive molecules. Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. Chemoinformatics applies data analysis and informatics tools to chemical data to understand structure-activity relationships and guide the design of new molecules.

A thorough search for studies applying these methods to 4-Chloro-3-methoxy-6-phenylpicolinic acid did not yield any specific results. There are no publicly available reports of this compound being used as a query in virtual screening campaigns to discover novel ligands, nor are there any chemoinformatics studies detailing its specific physicochemical properties or structural relationships with other known bioactive compounds.

Machine Learning and Artificial Intelligence Applications in Drug/Agrochemical Discovery

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the discovery of new drugs and agrochemicals. These technologies can be used to build predictive models for a wide range of properties, including bioactivity, toxicity, and pharmacokinetics, based on the chemical structure of a molecule.

Environmental Fate and Degradation Mechanisms of 4 Chloro 3 Methoxy 6 Phenylpicolinic Acid Analogues in Research Contexts

Soil Environmental Interactions and Transport Phenomena

The behavior of picolinic acid analogues in the terrestrial environment is largely governed by their interactions with soil components and their subsequent mobility.

Adsorption to Soil Colloids and Organic Matter

The retention of picolinic acid herbicides in soil is significantly influenced by adsorption to soil colloids, which include clay particles and organic matter. iastate.edu This process is reversible, with an equilibrium establishing between the herbicide bound to soil particles and the portion dissolved in the soil solution. iastate.edu

Research on picloram (B1677784) and aminopyralid (B1667105), two widely studied picolinic acid herbicides, reveals that their sorption is influenced by soil type. usda.govcambridge.org Freundlich distribution coefficients (Kf), which indicate the extent of adsorption, vary across different soil compositions. For instance, in one study, the Kf values for picloram ranged from 0.12 in a sandy loam to 0.81 in a fine sand, while for aminopyralid, the values were higher, ranging from 0.35 to 0.96 in the same soils, respectively. usda.govcambridge.org This suggests that aminopyralid has a greater tendency for soil sorption compared to picloram. usda.govcambridge.org

The chemical properties of these herbicides, particularly their acidic nature, play a crucial role in their interaction with soil. erams.com Picolinic acid herbicides are weak acids, and their dissociation in soil solution is pH-dependent. usda.gov In most field soils, where the pH is typically higher than the pKa of these herbicides, they exist predominantly in their anionic (negatively charged) form. usda.gov This leads to repulsion from the negatively charged surfaces of soil colloids, resulting in generally weak sorption. usda.gov However, under acidic conditions, the herbicides are more likely to be in their non-ionized form, which enhances their adsorption to soil. erams.com

Organic matter is a key factor in the binding of this class of herbicides. erams.com Clay content also plays a significant role, with studies showing that both organic matter and clay content are important in determining the extent of adsorption. core.ac.uknih.gov In soils with low organic matter, clay content can be the primary determinant of herbicide adsorption. core.ac.uknih.gov

Table 1: Freundlich Distribution Coefficients (Kf) for Picloram and Aminopyralid in Various Soils This table is interactive. You can sort and filter the data.

| Herbicide | Soil Type | Kf Value | Reference |

|---|---|---|---|

| Picloram | Cecil sandy loam | 0.12 | usda.govcambridge.org |

| Picloram | Arredondo fine sand | 0.81 | usda.govcambridge.org |

| Aminopyralid | Cecil sandy loam | 0.35 | usda.govcambridge.org |

| Aminopyralid | Arredondo fine sand | 0.96 | usda.govcambridge.org |

Leaching Potential and Groundwater Contamination Studies

The potential for picolinic acid analogues to move downward through the soil profile and contaminate groundwater is a significant environmental concern. mda.state.mn.us This leaching potential is inversely related to their adsorption to soil particles; weakly sorbed herbicides are more prone to leaching. mdpi.com

Due to their weak retention in many soil types, picolinic acid herbicides like picloram are known to be relatively mobile in soil. usda.gov Factors such as light-textured soils with low organic matter content can increase the mobility of picloram. usda.gov The vertical transport of these herbicides is essential for their efficacy against germinating weeds but also elevates the risk of them reaching groundwater. mdpi.com

Studies have shown that herbicides with characteristics similar to some picolinic acid analogues have the potential to contaminate groundwater, particularly in areas with permeable, sandy soils and high groundwater recharge. cabidigitallibrary.org For example, the herbicide halauxifen-methyl (B1255740) is recognized to have properties associated with chemicals detected in groundwater, and its use in areas with permeable soils and a shallow water table may lead to groundwater contamination. mda.state.mn.us

Research on the leaching of a commercial mixture of 2,4-D and picloram indicated that these herbicides remained in the upper 30 cm of a loam-clay-sandy soil after significant rainfall, suggesting that under certain conditions, their downward movement can be limited. researchgate.net However, the potential for leaching is a complex process influenced by the specific herbicide, soil properties, and environmental conditions. mdpi.com The additives in commercial formulations can also influence leaching, sometimes increasing the mobility of the active ingredients compared to their analytical standards. mdpi.com

Volatilization from Soil Surfaces

Volatilization, the process by which a substance transforms into a gaseous state and escapes from the soil surface into the atmosphere, is another potential transport pathway for herbicides. nih.gov Herbicides with high vapor pressures are more likely to volatilize, which can lead to their movement to non-target areas. erams.com

While some picolinic acid analogues have low vapor pressure, volatilization can still be a significant dissipation route. usda.gov A field experiment with the herbicide triallate, which has a low vapor pressure, demonstrated that total volatilization losses could account for approximately 20-25% of the applied mass when applied to a bare soil surface without incorporation. usda.gov Incorporating the herbicide into the soil can significantly reduce these emissions. nih.gov

The rate of volatilization is influenced by various factors, including atmospheric conditions, soil temperature, and soil moisture. nih.gov Numerical models have been developed to predict herbicide volatilization, and these simulations show that factors like limited aqueous solubility can affect the accuracy of these predictions. nih.gov

Aquatic Environmental Behavior and Transformation Pathways

When picolinic acid analogues enter aquatic systems, through runoff or other means, they are subject to various transformation processes that determine their persistence and fate.

Hydrolytic Stability and pH Influence

Hydrolysis is a chemical reaction in which a compound is broken down by reacting with water. The stability of picolinic acid analogues to hydrolysis is a key factor in their aquatic persistence. The rate of hydrolysis can be significantly influenced by the pH of the water.

For instance, the herbicide halauxifen-methyl undergoes rapid transformation in aquatic environments. apvma.gov.au In laboratory studies, its dissipation in the dark was observed with half-lives of 158 days in a pH 7 buffer and a much shorter 7.4 days in natural water, indicating that other degradation pathways are also at play. apvma.gov.au The hydrolysis of some chloropicolinic acid derivatives can be challenging, particularly if they have low water solubility. researchgate.net

For some herbicides, hydrolysis is slow under certain pH conditions. Studies on imidazolinone herbicides, for example, showed no significant hydrolysis at pH 3 or 7, but slow hydrolysis occurred at pH 9. researchgate.net This highlights the compound-specific nature of hydrolytic degradation and the critical role of pH.

Photolytic Degradation in Aqueous Environments

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly sunlight. youtube.com It is a major degradation pathway for many herbicides in aquatic environments. youtube.com

Research on 3,6-dichloropicolinic acid, the active ingredient in the herbicide Lontrel, showed that it undergoes photochemical degradation when exposed to UV irradiation that mimics natural sunlight. researchgate.net However, the degradation was not complete, and the rate was slower in river and sea water compared to distilled water, suggesting that components in natural waters can influence the process. researchgate.net

Similarly, the herbicide halauxifen-methyl is susceptible to photolysis. In irradiated solutions, it dissipated with very short half-lives of approximately 4.3 to 6.9 minutes. apvma.gov.au The presence of substances like nitrate, iron, and fulvic acid can promote the photodegradation of some herbicides. nih.gov For example, the photodegradation of the herbicide pyraclonil (B1679897) was noticeably enhanced in the presence of these substances under simulated sunlight. nih.gov The process of photolysis can be direct, where the herbicide molecule itself absorbs light energy, or indirect, where other substances in the water absorb light and initiate the degradation of the herbicide. lsu.edu

Table 2: Half-life of Halauxifen-methyl in Aquatic Environments This table is interactive. You can sort and filter the data.

| Condition | Environment | Half-life | Reference |

|---|---|---|---|

| Dark | pH 7 Buffer | 158 days | apvma.gov.au |

| Dark | Natural Water | 7.4 days | apvma.gov.au |

| Irradiated | pH 7 Buffer | 4.3 minutes | apvma.gov.au |

| Irradiated | Natural Water | 6.9 minutes | apvma.gov.au |

Microbial Degradation and Biotransformation Pathways in Environmental Systems

The environmental persistence and fate of picolinic acid herbicides are significantly influenced by microbial activity. While specific research on 4-Chloro-3-methoxy-6-phenylpicolinic acid is not extensively available, the degradation pathways of its analogues, such as picloram, clopyralid (B1669233), and aminopyralid, have been studied. These herbicides, belonging to the pyridine (B92270) carboxylic acid family, are primarily broken down in the environment through microbial processes. compostingcouncil.orgvt.edu The rate and extent of this degradation are dependent on various factors, including soil type, temperature, moisture, and the specific microbial populations present. vt.edu For instance, the degradation of aminopyralid and picloram is notably more significant during warmer summer months, indicating a strong correlation with microbial activity. invasiveplantswesternusa.org

Identification of Microbial Metabolites

The biotransformation of chlorinated aromatic compounds often involves hydroxylation, a process mediated by microbial monooxygenases and dioxygenases. For example, studies on 4-chlorophenylacetic acid have shown that Pseudomonas species can convert it into hydroxylated metabolites such as 3-chloro-4-hydroxy-, 4-chloro-3-hydroxy-, and 4-chloro-2-hydroxyphenylacetic acid. nih.gov Although these were not on the main degradation pathway, their formation illustrates a common microbial strategy for initiating the breakdown of chlorinated aromatic rings. nih.gov

In the degradation of other chlorinated compounds, such as β-chlorinated four-carbon aliphatic acids by Alcaligenes sp., the process involves the activation of the acid to its coenzyme A (CoA) derivative before dechlorination. nih.gov This suggests that for a compound like 4-Chloro-3-methoxy-6-phenylpicolinic acid, microbial degradation could potentially proceed through initial hydroxylation of the aromatic ring or cleavage of the methoxy (B1213986) group, followed by further breakdown. However, without specific studies on this compound, the exact metabolites remain hypothetical.

Role of Specific Microbial Species in Degradation

Various microbial species have been identified as capable of degrading picolinic acid herbicides and other chlorinated compounds. Pseudomonas species are frequently implicated in the degradation of chlorinated aromatic acids. nih.gov For instance, Pseudomonas spec. CBS 3 has been shown to act on 4-chlorophenylacetic acid. nih.gov Similarly, Alcaligenes sp. strain CC1 can utilize several α- and β-chlorinated aliphatic acids as its sole source of carbon and energy. nih.gov

The composting process, which relies on a diverse community of microorganisms, is a key environment where the degradation of persistent herbicides is expected to occur. compostingcouncil.org However, the very persistence of herbicides like clopyralid and aminopyralid in compost suggests that the microorganisms responsible for their complete mineralization are not always abundant or active under typical composting conditions. compostingcouncil.org

Atmospheric Degradation Processes for Volatile Forms

While many picolinic acid herbicides have low volatility, any amount that does enter the atmosphere will be subject to degradation processes. The primary pathway for the atmospheric degradation of organic compounds is through reactions with photochemically generated radicals.

Reaction with Hydroxyl Radicals and Ozone

The hydroxyl radical (•OH) is a highly reactive oxidant that plays a crucial role in the atmospheric breakdown of many organic pollutants. nih.gov The rate of degradation is determined by the compound's reaction rate constant with the hydroxyl radical. For example, the organophosphate pesticide chlorpyrifos, another aromatic heterocyclic compound, has a second-order rate constant for its reaction with hydroxyl radicals of 4.17 ×10⁹ M⁻¹s⁻¹. nih.gov While specific data for 4-Chloro-3-methoxy-6-phenylpicolinic acid is not available, its atmospheric lifetime would similarly be governed by its reactivity with •OH radicals. The presence of bicarbonate ions in atmospheric water can influence this process by scavenging hydroxyl radicals, but the resulting carbonate radicals can also contribute to the degradation of the pesticide. nih.gov

Research into Persistence and Environmental Half-Life of Picolinic Acid Herbicides

The environmental persistence of picolinic acid herbicides is a key factor in their potential for long-term environmental impact. The half-life of these compounds, which is the time it takes for 50% of the initial amount to degrade, can vary significantly. orst.edu This variability is influenced by environmental conditions such as soil type, temperature, and moisture. vt.edu

For example, the half-life of picloram in soil can range from 167 to 513 days. vt.edu Aminopyralid has been reported to have a soil half-life ranging from 32 to 533 days. vt.eduinvasiveplantswesternusa.org The persistence of these compounds has led to concerns about their potential to carry over in soil and affect subsequent sensitive crops. invasiveplantswesternusa.org Studies have shown that fall applications of aminopyralid and picloram lead to higher soil residues compared to spring applications, highlighting the importance of warmer temperatures for their dissipation. invasiveplantswesternusa.org

Table 1: Environmental Half-Life of Analogue Picolinic Acid Herbicides

Future Research Trajectories and Collaborative Opportunities for 4 Chloro 3 Methoxy 6 Phenylpicolinic Acid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products